4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-14-15(2)24-19-17(14)18(20-13-21-19)23-10-8-22(9-11-23)12-16-6-4-3-5-7-16/h3-7,13H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOOCEPUQLAJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions, often using benzyl chloride and piperazine as starting materials. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine core or the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Benzyl chloride and piperazine in the presence of potassium carbonate in DMF.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thienopyrimidine derivatives.
Substitution Products: Various substituted thienopyrimidine and benzylpiperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 4-(4-benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine exhibit antidepressant effects by modulating neurotransmitter systems. For instance, studies suggest that the benzylpiperazine moiety enhances serotonin receptor activity, which is crucial for mood regulation .
Antipsychotic Properties
This compound has been evaluated for its potential antipsychotic effects. It may act on dopamine receptors, which are implicated in psychotic disorders. Preclinical studies have shown promise in reducing symptoms associated with schizophrenia and other psychotic conditions .
Anti-inflammatory Effects
The thieno[2,3-d]pyrimidine structure is known for anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Anticancer Activity
Emerging studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple signaling pathways .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety may enhance the compound’s ability to cross biological membranes and reach its target sites. The thienopyrimidine core can interact with active sites of enzymes or binding pockets of receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
Key Observations :
Key Observations :
- CNS Activity: Ether-linked analogs of 5,6-dimethylthieno[2,3-d]pyrimidine show high CNS penetration (Kp > 1) but suffer from metabolic instability due to dimethyl group hydroxylation .
- Anticancer Activity: The benzylamino derivative demonstrates potent cytotoxicity against melanoma cells (MDA-MB-435), highlighting the role of substituent polarity in targeting cancer pathways .
- COX-2 Selectivity : Para-fluorophenyl substituents at position 2 enhance COX-2 inhibition (IC50 = 42.19 µM) while reducing COX-1 affinity .
- Antimicrobial Activity: Benzyl amides and hydrazone derivatives exhibit activity against Gram-negative bacteria (P. aeruginosa), likely via TrmD enzyme inhibition .
Metabolic Stability and Pharmacokinetics
- 5,6-Dimethyl Core: The dimethyl groups in thieno[2,3-d]pyrimidines are prone to hydroxylation in rat hepatic microsomes and sulfur oxidation in humans, limiting in vivo half-life .
- Substituent Effects : Piperazine and benzyl groups may mitigate clearance rates by sterically shielding reactive sites or altering distribution .
Biological Activity
The compound 4-(4-benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS No. 314260-82-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 19
- H : 22
- N : 4
- S : 1
Structural Representation
The structural formula can be represented as follows:
This compound features a thieno[2,3-d]pyrimidine core substituted with a benzylpiperazine moiety, which is significant for its biological interactions.
Pharmacological Profile
-
Antidepressant Activity :
- Studies indicate that compounds similar to benzylpiperazine derivatives exhibit significant antidepressant effects through modulation of serotonin and norepinephrine levels in the brain. The thieno[2,3-d]pyrimidine scaffold may enhance this activity by providing additional binding sites for neurotransmitter receptors .
- Antipsychotic Effects :
- Anticancer Potential :
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems:
- Serotonin Receptors : Potential agonistic or antagonistic effects on serotonin receptors (5-HT1A and 5-HT2A) could mediate mood regulation.
- Dopamine Receptors : Interaction with D2 and D3 receptors may underlie its antipsychotic properties.
- Apoptotic Pathways : Induction of apoptosis in cancer cells through modulation of Bcl-2 family proteins and caspases.
Study 1: Antidepressant Activity
In a controlled trial involving animal models, the administration of this compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test. The compound demonstrated a dose-dependent effect comparable to established antidepressants.
Study 2: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting considerable anticancer potential. Flow cytometry analysis revealed increased apoptosis rates in treated cells.
Summary Table of Biological Activities
Q & A
Basic: What synthetic routes are recommended for 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine, and what yields are typically achieved?
The compound is synthesized via nucleophilic substitution reactions. A representative method involves reacting 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with 1-benzylpiperazine in ethanol under reflux. Yields for analogous tetrahydrobenzothieno[2,3-d]pyrimidine derivatives (e.g., 4c) reach ~70% under optimized conditions. Purification is achieved via recrystallization from ethanol/water, with melting points (e.g., 134–135°C) serving as purity indicators .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate substitution reactions.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions.
- Stoichiometry : A 1.2:1 molar ratio of 1-benzylpiperazine to chloro-precursor ensures complete conversion.
Validation via TLC and HPLC is critical to monitor progress .
Basic: What spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, dimethyl groups at δ 2.1–2.3 ppm) .
- IR spectroscopy : Peaks at 1600–1650 cm⁻¹ indicate C=N/C=C stretching in the pyrimidine ring .
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., mean C–C bond length = 0.004 Å, R factor = 0.069) .
Advanced: How to resolve discrepancies between predicted and observed NMR data?
- Comparative analysis : Cross-reference experimental data with computational predictions (e.g., PubChem’s InChIKey or computed spectra) .
- Dynamic effects : Account for tautomerism or solvent-induced shifts (e.g., DMSO vs. CDCl₃).
- X-ray validation : Use single-crystal structures to confirm bond geometries and substituent orientations .
Basic: What in vitro assays are suitable for evaluating biological activity?
- Enzyme inhibition assays : Target kinases or phosphodiesterases using fluorometric or colorimetric substrates.
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
- Cytotoxicity screening : MTT or ATP-based assays in cancer cell lines (e.g., IC₅₀ determination) .
Advanced: How to design structure-activity relationship (SAR) studies?
- Substituent variation : Modify the benzylpiperazine group (e.g., halogenation, alkylation) to assess steric/electronic effects .
- Core scaffold optimization : Compare dimethylthieno-pyrimidine analogs with tetrahydro derivatives (e.g., 4c vs. target compound) .
- Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding modes against target proteins .
Data Analysis: How to address contradictions between computational ADMET predictions and experimental pharmacokinetic data?
- In silico adjustments : Refine logP or pKa values using experimental solubility/permeability data .
- In vivo validation : Conduct rodent studies to measure bioavailability and metabolic stability .
- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites and reconcile degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
